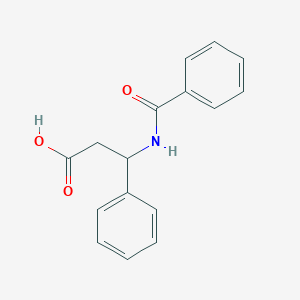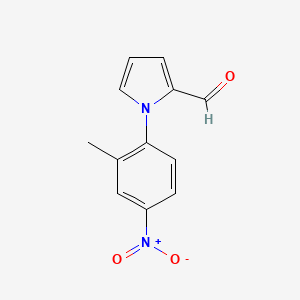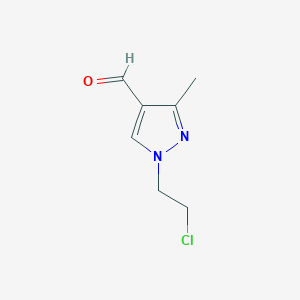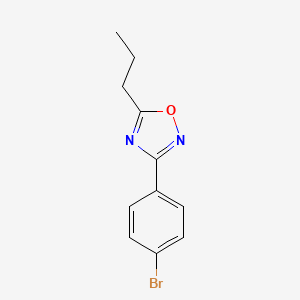
1-Benzyl-4-piperidin-4-yl-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-piperidin-4-yl-piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including anti-acetylcholinesterase, antimicrobial, and antihypertensive properties, as well as their potential as central nervous system agents . These compounds have been the subject of various studies aiming to explore their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical reactions. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized through a process that involved the introduction of bulky moieties and substituents to enhance activity . Similarly, other derivatives, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, were prepared by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation . The synthesis of these compounds is characterized by the use of various reagents and conditions to achieve the desired structural modifications and biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied using spectroscopic and crystallographic techniques. For example, the molecular structure, spectroscopic characteristics, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were investigated using Density Functional Theory (DFT) and compared with experimental values . Crystallographic studies have also been conducted to determine the structure of various N,N'-disubstituted piperazines, revealing details such as the chair conformation of the piperazine ring and the geometry around nitrogen and sulfur atoms .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are crucial for their biological activity. The anti-acetylcholinesterase activity of these compounds, for example, is influenced by the substituents on the piperazine nitrogen atoms, which can significantly affect their interaction with biological targets . The nature of the substitutions on the benzhydryl and sulfonamide rings also influences the antibacterial activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The conformation of the piperazine ring, the presence of substituents, and the overall molecular geometry contribute to properties such as solubility, reactivity, and biological activity. The crystal structures of these compounds provide insights into their intermolecular interactions, which can affect their stability and behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
“1-Benzyl-4-piperidin-4-yl-piperazine” is a chemical compound with the molecular formula C16H25N3 . It’s used as a reagent and building block in several synthetic applications .
Piperidine derivatives, such as “1-Benzyl-4-piperidin-4-yl-piperazine”, are utilized in various ways in the field of drug discovery . They have been found to have potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
“1-Benzyl-4-piperidin-4-yl-piperazine” is a chemical compound that is used as a reagent and building block in several synthetic applications . Here are some potential applications:
-
Pharmaceuticals : Piperidine derivatives, such as “1-Benzyl-4-piperidin-4-yl-piperazine”, are utilized in various ways in the field of drug discovery . They have been found to have potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
-
Catalysis : This compound can act as an excellent catalyst for many condensation reactions .
-
Synthesis of Medicinal Compounds : “1-Benzyl-4-piperidin-4-yl-piperazine” is generally used as a building block in the synthesis of various medicinal compounds . For example, it can be used in the synthesis of spirocyclic furopyridines as haloperidol-sensitive σ receptor ligands .
-
Chemical Reagent : This compound is used as a reagent in several synthetic applications . It can be used in various chemical reactions as a reactant to introduce the piperazine functional group .
-
Catalyst : “1-Benzyl-4-piperidin-4-yl-piperazine” can act as an excellent catalyst for many condensation reactions . In these reactions, it can speed up the reaction rate without being consumed in the process .
-
Building Block in Synthesis : This compound is generally used as a building block in the synthesis of various medicinal compounds . For example, it can be used in the synthesis of spirocyclic furopyridines as haloperidol-sensitive σ receptor ligands .
Safety And Hazards
The safety information available indicates that “1-Benzyl-4-piperidin-4-yl-piperazine” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
1-benzyl-4-piperidin-4-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-5,16-17H,6-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPZYEOANUCDTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394943 |
Source


|
| Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-piperidin-4-yl-piperazine | |
CAS RN |
686298-00-0 |
Source


|
| Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)










![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)